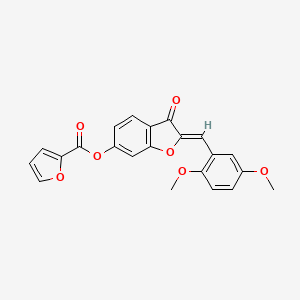

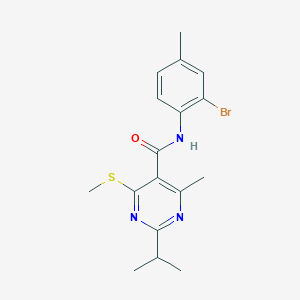

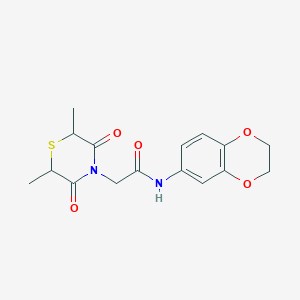

![molecular formula C10H12O3 B2540640 methyl 4-[(1R)-1-hydroxyethyl]benzoate CAS No. 129446-47-5](/img/structure/B2540640.png)

methyl 4-[(1R)-1-hydroxyethyl]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-[(1R)-1-hydroxyethyl]benzoate is a chemical compound that belongs to the family of benzoate esters. It is characterized by the presence of a hydroxyethyl group attached to the fourth position of the benzoate ring. This compound is of interest due to its potential applications in various fields, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of related benzoate esters typically involves condensation reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl 4-(4-aminostyryl) benzoate was prepared and characterized, indicating the versatility of benzoate esters to act as precursors for further chemical modifications .

Molecular Structure Analysis

The molecular structure of benzoate esters can be elucidated using various spectroscopic techniques. For example, the structure of some azo-benzoic acids was confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries of these compounds were optimized using density functional theory (DFT) methods . The crystal structure of related compounds, such as ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, was determined by single-crystal X-ray crystallography .

Chemical Reactions Analysis

Benzoate esters can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The chlorination products of methyl 4-amino-2-hydroxy-benzoate demonstrate the reactivity of benzoate esters under different conditions, leading to various isomers and derivatives .

Physical and Chemical Properties Analysis

The physical properties of benzoate esters, such as their mesomorphic properties, have been studied extensively. Alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates exhibit liquid crystalline properties, with the thermal stability of the nematic phase being influenced by the structure of the ester alkyl groups . Methyl 4-(4-alkoxystyryl)benzoates were synthesized and found to be thermally stable up to 200°C, with their mesophase stability enhanced by increasing the chain length .

科学的研究の応用

1. Crystal Growth Studies

- Growth and Characterization : Methyl 4-hydroxybenzoate has been utilized in the growth of single crystals using slow evaporation solution growth techniques. These crystals have been analyzed using spectroscopic studies such as FT-IR and FT-Raman, X-ray diffraction, and Vicker's microhardness tests (Vijayan et al., 2003).

2. Organic and Pharmaceutical Chemistry

- Photopolymerization and Photoiniferter : A derivative of methyl 4-hydroxybenzoate has been proposed as a photoiniferter in nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation, generating radicals and showing changes in photophysical properties (Guillaneuf et al., 2010).

- Benzylation in Synthesis : Methyl 4-hydroxybenzoate has been used in the benzylation of 1,3-dicarbonyl compounds, contributing to the synthesis of pharmaceutically interesting compounds (Kischel et al., 2007).

3. Environmental Science and Biotechnology

- Degradation Pathways in Microorganisms : Studies on Pseudomonas putida have shown that enzymes can degrade methyl 4-hydroxybenzoate into simpler compounds, providing insights into aromatic acid degradation pathways in microorganisms (Cowles et al., 2000).

4. Materials Science

- Hyperbranched Polyamide Synthesis : Methyl 4-hydroxybenzoate has been used in the synthesis of hyperbranched aromatic polyamides, showing potential applications in materials science (Yang et al., 1999).

5. Liquid Crystals and Electro-Optics

- Liquid Crystal Research : Research on methyl 4-hydroxybenzoate derivatives has contributed to understanding the mesophase behavior of liquid crystals, which is crucial in the development of display technologies and other electro-optical applications (Ahmed et al., 2019).

Safety and Hazards

特性

IUPAC Name |

methyl 4-[(1R)-1-hydroxyethyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXLTAULVFFCNL-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]](/img/structure/B2540562.png)

![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)

![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)